molecular formula C18H12ClN3O3S B2935999 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 912766-35-9

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No. B2935999
CAS RN: 912766-35-9
M. Wt: 385.82
InChI Key: SAUPCRXZHJDOAJ-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, commonly known as CMI-977, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory diseases.

Scientific Research Applications

Anticonvulsant and Antitumor Applications

A closely related series, N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide, has been synthesized and evaluated for anticonvulsant activities. One compound from this series demonstrated significant anticonvulsant activity, highlighting the potential of similar structures in the development of new anticonvulsant medications. This study further explored the interaction of these compounds with sodium channels and GABAA receptors, which are critical targets for anticonvulsant drugs (R. Nath et al., 2021).

Furthermore, derivatives of benzothiazole, including those bearing different heterocyclic rings, have been synthesized and screened for antitumor activity. Some compounds displayed notable anticancer activity against a range of cancer cell lines, suggesting that modifications of the benzothiazole acetamide core can yield potent anticancer agents (L. Yurttaş et al., 2015).

Anti-Inflammatory Activities

Another area of interest is the development of compounds with anti-inflammatory properties. 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives have been synthesized and showed promising anti-inflammatory activity in both in vitro and in vivo models. These studies underline the therapeutic potential of compounds structurally related to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide in treating inflammation-related disorders (A. P. Nikalje et al., 2014).

Antioxidant and Photovoltaic Efficiency

Additionally, benzothiazolinone acetamide analogs have been studied for their photochemical and thermochemical properties, aiming to assess their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications. Molecular docking studies have further indicated their potential interaction with biological targets, suggesting a broad spectrum of utility beyond just photovoltaic efficiency (Y. Mary et al., 2020).

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3S/c1-9-6-7-12(19)15-14(9)21-18(26-15)20-13(23)8-22-16(24)10-4-2-3-5-11(10)17(22)25/h2-7H,8H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUPCRXZHJDOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

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